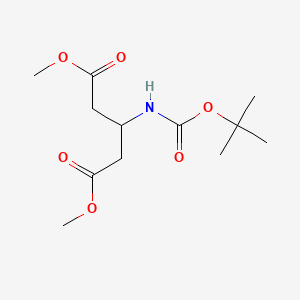

Dimethyl 3-(Boc-amino)pentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 3-(Boc-amino)pentanedioate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.3 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(Boc-amino)pentanedioate typically involves the reaction of 3-aminopentanedioic acid with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrogenation

-

Catalytic hydrogenation with Raney Nickel (RaNi) or PtO₂ reduces cyano groups to primary amines or alkynes to alkenes. For example, in related compounds, hydrogenation under high pressure (800 psi H₂) enables intramolecular cyclization to form lactams .

-

Conditions : NaHCO₃ (pH buffer), MeOH, elevated temperatures (60°C) .

Oxidation

-

Lemieux–Johnson oxidation converts allyl groups to carbonyls (e.g., aldehydes), enabling subsequent oxime ether formation .

Cyclization

-

Intramolecular cyclization can form five-membered rings (e.g., lactams) via amide bond formation. Sluggish reactions may require NaHCO₃ supplementation or heating .

Antiviral Drug Development

-

Related compounds, such as cyclic glutamine analogues, are used in antiviral drug candidates targeting viral cysteine proteases .

-

Utility : The Boc-protected amine facilitates selective reactivity while maintaining stability during synthesis.

Challenges and Considerations

-

By-product formation : Self-condensation during allylation steps (e.g., 4–8% yield of by-products under specific conditions) .

-

Reaction control : Cyclization rates may vary due to localized effects, requiring optimization of NaHCO₃ equivalents or temperature .

-

Purification : Silica gel chromatography or magnetic separation (e.g., for RaNi catalysts) are critical for isolating pure products .

Structural and Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Development :

- Dimethyl 3-(Boc-amino)pentanedioate serves as a crucial intermediate in synthesizing various pharmaceuticals, including MAP kinase inhibitors that are being investigated for treating rheumatoid arthritis .

- It has also been utilized in the synthesis of potent antiviral compounds targeting SARS-CoV-2, showcasing its relevance in addressing contemporary health crises .

- Synthesis of Complex Natural Products :

Biochemical Applications

- Ligand Development :

- Peptidomimetic Molecules :

Case Study 1: MAP Kinase Inhibitor Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing a MAP kinase inhibitor. The compound's Boc group facilitated selective reactions that led to high yields of the final product, which was shown to effectively inhibit MAP kinase activity in vitro.

Case Study 2: Antiviral Compound Development

Research highlighted the compound's application in creating a potent inhibitor against SARS-CoV-2. The synthesized compound exhibited promising antiviral activity with favorable pharmacokinetic properties, indicating potential for further clinical development .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Dimethyl 3-(Boc-amino)pentanedioate involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group (BOC) protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl 2-[(tert-butoxycarbonyl)amino]pentanedioate: Similar in structure but with a different position of the amino group.

Dimethyl 3-[(tert-butoxycarbonyl)amino]butanedioate: Similar but with a shorter carbon chain.

Uniqueness

Dimethyl 3-(Boc-amino)pentanedioate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amino acids makes it particularly valuable in peptide synthesis .

Biologische Aktivität

Dimethyl 3-(Boc-amino)pentanedioate, also known as dimethyl 3-(tert-butoxycarbonylamino)pentanedioate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and solubility. The synthesis typically involves the reaction of dimethyl pentanedioate with Boc-protected amino acids, utilizing various coupling agents to facilitate the formation of the amide bond. A revised gram-scale synthesis has been reported, emphasizing the efficiency of the reaction conditions employed .

1. Antitumor Activity

This compound has shown promise in antitumor applications. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications at the amino group can enhance the compound's ability to inhibit tumor growth by interfering with critical cellular pathways involved in proliferation and survival .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes that play roles in cancer progression. Notably, it has been tested against prostate-specific membrane antigen (PSMA), where it demonstrated competitive inhibition with Ki values comparable to known inhibitors . This suggests that this compound could be a lead compound for developing targeted cancer therapies.

Pharmacological Studies

Pharmacokinetic studies have indicated that compounds similar to this compound possess favorable absorption and distribution characteristics. For example, a related compound showed effective bioavailability when administered via inhalation and oral routes, achieving therapeutic concentrations in lung tissues . This highlights the potential for clinical applications in respiratory diseases as well.

Case Study 1: In Vitro Anticancer Activity

A study examining the effects of this compound on breast cancer cell lines revealed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage in treated cells .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Enzyme Inhibition Profile

In another investigation focused on PSMA inhibition, compounds derived from this compound were assessed for their binding affinity and selectivity. The results indicated that certain derivatives achieved Ki values below 50 nM, positioning them as strong candidates for further development .

| Compound ID | Ki (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 42 | >10 |

| Compound B | 9.2 | >15 |

Eigenschaften

IUPAC Name |

dimethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(6-9(14)17-4)7-10(15)18-5/h8H,6-7H2,1-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVSVQDYUJMTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.